1,5-Bis(4-chlorophenyl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-chlorophenyl)pentane-1,5-dione is an organic compound with the molecular formula C17H14Cl2O2 It is characterized by the presence of two 4-chlorophenyl groups attached to a pentane-1,5-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-chlorophenyl)pentane-1,5-dione can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base to form 1,5-bis(4-chlorophenyl)pentane-1,3,5-trione. This intermediate is then reduced to yield the desired this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chlorophenyl)pentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,5-Bis(4-chlorophenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1,5-bis(4-chlorophenyl)pentane-1,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(4-bromophenyl)pentane-1,5-dione
- 1,5-Bis(4-methylphenyl)pentane-1,5-dione
- 1,5-Bis(4-nitrophenyl)pentane-1,5-dione
Uniqueness
1,5-Bis(4-chlorophenyl)pentane-1,5-dione is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as bromine, methyl, or nitro groups .
Properties
IUPAC Name |
1,5-bis(4-chlorophenyl)pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPMFZFNICNFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.